![molecular formula C20H22O9 B10818180 Ginkgolide K [WHO-DD] CAS No. 153355-70-5](/img/structure/B10818180.png)
Ginkgolide K [WHO-DD]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ginkgolide K is a diterpene lactone compound isolated from the leaves of the Ginkgo biloba tree. It belongs to the class of ginkgolides, which are known for their unique chemical structure comprising six five-membered rings, including a spiro [4.4]nonane carbocyclic ring, three lactones, and a tetrahydrofuran moiety . Ginkgolide K has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular and neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Ginkgolide K typically involves the high-temperature reaction of Ginkgolide B in an organic solvent under the conditions of inorganic acids such as hydrochloric acid and sulfuric acid . One method includes dissolving Ginkgolide B in dry dichloromethane, cooling the solution to -25°C under nitrogen protection, and adding a fluorinating agent like DAST (diethylaminosulfur trifluoride) dropwise. The reaction is quenched with purified water, and the product is extracted and purified by column chromatography .
Industrial Production Methods: Industrial production of Ginkgolide K faces challenges such as high reaction temperatures and difficulties in scaling up production. advancements in reaction conditions and purification techniques have improved the yield and purity of Ginkgolide K, making it more feasible for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Ginkgolide K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for further study .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Ginkgolide K, which are studied for their enhanced biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Ginkgolide K has a wide range of scientific research applications:
Mecanismo De Acción
Ginkgolide K is compared with other ginkgolides such as Ginkgolide A, Ginkgolide B, Ginkgolide C, Ginkgolide J, Ginkgolide L, and Ginkgolide M . The main differences among these compounds lie in the number and position of hydroxyl groups on the carbocyclic ring . Ginkgolide K is unique due to its specific arrangement of functional groups, which contribute to its distinct biological activities and therapeutic potential .
Comparación Con Compuestos Similares
- Ginkgolide A
- Ginkgolide B
- Ginkgolide C
- Ginkgolide J
- Ginkgolide L
- Ginkgolide M
Ginkgolide K stands out for its specific therapeutic applications and unique chemical structure, making it a valuable compound for further research and development.
Propiedades
Número CAS |
153355-70-5 |
|---|---|
Fórmula molecular |
C20H22O9 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(1S,3R,6R,7S,8S,10R,11S,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione |
InChI |
InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19+,20+/m0/s1 |
Clave InChI |
MGXAKXRVQRODDX-LRSNRTHXSA-N |
SMILES isomérico |
CC1=C2[C@H]([C@@H]([C@]34[C@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O |
SMILES canónico |
CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818098.png)
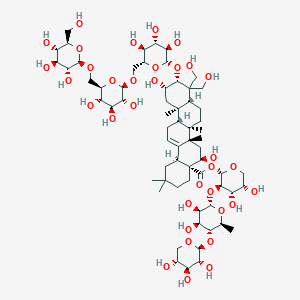
![(1R,5R,6S,13S,21S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B10818129.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10818132.png)
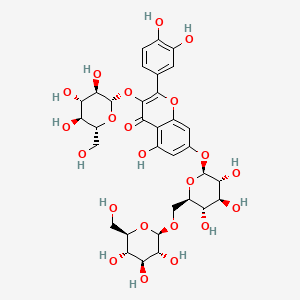
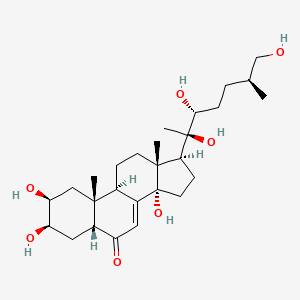
![(2S,3R,4S,5R)-2-[[(2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B10818150.png)
![[4-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10818151.png)
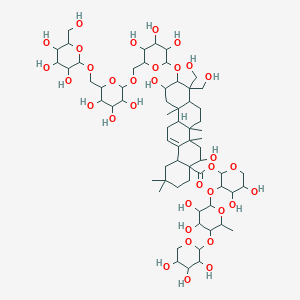
![(1R,2R,5S,14R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid](/img/structure/B10818163.png)
![(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B10818169.png)
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818175.png)
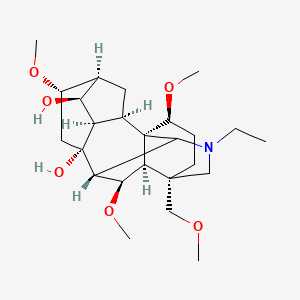
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B10818192.png)
